molecular formula C13H15N5O B2922454 3-Methyl-6-{4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-dien-11-yl}-3,4-dihydropyrimidin-4-one CAS No. 2380144-60-3

3-Methyl-6-{4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-dien-11-yl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2922454
CAS No.: 2380144-60-3
M. Wt: 257.297
InChI Key: QILKWPZYSGXBBX-UHFFFAOYSA-N
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Description

3-Methyl-6-{4,5,11-triazatricyclo[6210^{2,6}]undeca-2(6),3-dien-11-yl}-3,4-dihydropyrimidin-4-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-{4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-dien-11-yl}-3,4-dihydropyrimidin-4-one involves multiple steps. One common method includes the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained with high purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-{4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-dien-11-yl}-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in a variety of products depending on the nucleophile used.

Scientific Research Applications

3-Methyl-6-{4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-dien-11-yl}-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-6-{4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-dien-11-yl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-{4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-dien-11-yl}-3,4-dihydropyrimidin-4-one is unique due to its specific tricyclic structure and the presence of both pyrimidinone and triazatricyclo moieties. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-methyl-6-(4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-dien-11-yl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c1-17-7-14-12(5-13(17)19)18-8-2-3-11(18)9-6-15-16-10(9)4-8/h5-8,11H,2-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILKWPZYSGXBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)N2C3CCC2C4=C(C3)NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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